5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride
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Overview
Description
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C7H5Cl2NO4S. It is a derivative of benzene, characterized by the presence of chloro, methyl, nitro, and sulfonyl chloride functional groups. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-chloro-2-methyl-4-nitrobenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Formation of 5-chloro-2-methyl-4-aminobenzene-1-sulfonyl chloride.
Oxidation: Formation of 5-chloro-2-carboxy-4-nitrobenzene-1-sulfonyl chloride.
Scientific Research Applications
Chemistry: 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in complex organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of sulfonamide-based drugs. These drugs often exhibit antibacterial, antifungal, and anti-inflammatory properties. The compound’s ability to form stable sulfonamide linkages is crucial in drug design.
Industry: The compound is employed in the production of specialty chemicals and polymers. It serves as a precursor for the synthesis of sulfonate-based surfactants and detergents, which are widely used in cleaning and personal care products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent, facilitating the formation of sulfonamide, sulfonate ester, or sulfonate thioester linkages.
Comparison with Similar Compounds
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
2-Chloro-4-nitrobenzene-1-sulfonyl chloride: Similar sulfonyl chloride functionality but with different substitution patterns on the benzene ring.
Uniqueness: 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which impart distinct reactivity and versatility in chemical synthesis. The presence of both electron-withdrawing (nitro and sulfonyl chloride) and electron-donating (methyl) groups on the benzene ring influences its chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
5-chloro-2-methyl-4-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-6(10(11)12)5(8)3-7(4)15(9,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMHZEIYUAWJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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